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Biotin-DEVD-CHO (trifluoroacetate salt)

Cat. No.: B10797069
M. Wt: 686.7 g/mol
InChI Key: NOYOANDLKBWUGA-KSMLJOLJSA-N
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Description

Contextualizing Apoptosis and Programmed Cell Death Pathways

Apoptosis is a fundamental biological process of programmed cell death that is essential for normal development, tissue homeostasis, and the elimination of damaged or unwanted cells. nih.govnih.gov It is a tightly regulated and energy-dependent process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. assaygenie.comclinicsinoncology.com Inappropriate regulation of apoptosis is a contributing factor to a wide range of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. nih.gov

There are two primary pathways that can initiate apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. nih.govthermofisher.com

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or the withdrawal of growth factors. assaygenie.comthermofisher.com These signals lead to changes in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to a protein called Apaf-1, leading to the formation of a multi-protein complex known as the apoptosome. nih.gov This complex then activates an initiator caspase, caspase-9.

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands, such as Fas ligand or tumor necrosis factor (TNF), to death receptors on the cell surface. thermofisher.com This binding event triggers the recruitment of adaptor proteins and the activation of an initiator caspase, typically caspase-8. nih.gov

Both the intrinsic and extrinsic pathways ultimately converge on the activation of executioner caspases, which are responsible for carrying out the final steps of apoptosis. nih.gov

The Pivotal Role of Caspase-3 in Apoptotic Signaling Cascades

Caspase-3 is a key executioner caspase that plays a central and indispensable role in the apoptotic process. wikipedia.orgnih.gov It is synthesized as an inactive zymogen, procaspase-3, and is activated through proteolytic cleavage by initiator caspases like caspase-8 and caspase-9. wikipedia.orgbio-techne.com Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a broad spectrum of cellular proteins. nih.govbio-techne.com

Key substrates of caspase-3 include:

Poly(ADP-ribose) polymerase (PARP): Cleavage of PARP, a DNA repair enzyme, is a hallmark of apoptosis. embopress.org

Inhibitor of caspase-activated DNase (ICAD): Caspase-3 cleaves ICAD, releasing caspase-activated DNase (CAD), which then translocates to the nucleus and fragments the DNA. clinicsinoncology.comnih.gov

Structural proteins: Caspase-3 targets proteins that maintain the structural integrity of the cell, such as lamins and actin, leading to the characteristic morphological changes of apoptosis.

The activation of caspase-3 is considered a point of no return in the apoptotic cascade, committing the cell to its demise. embopress.org Therefore, the detection and inhibition of caspase-3 activity are critical for studying apoptosis and for the development of therapeutic strategies that target this pathway. The peptide sequence Asp-Glu-Val-Asp (DEVD) is the recognition and cleavage site for caspase-3, making it a crucial component in the design of specific inhibitors and substrates. embopress.orgnih.gov

Strategic Application of Biotinylation in Molecular Biology and Proteomics

Biotinylation is a powerful and versatile technique used in molecular biology and proteomics that involves the covalent attachment of biotin (B1667282) to a molecule of interest, such as a protein or peptide. creative-proteomics.comwikipedia.org Biotin, also known as vitamin B7, is a small molecule that has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comalfa-chemistry.com This strong and specific interaction forms the basis for numerous applications.

The key advantages of using biotinylation include:

High Specificity and Affinity: The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, ensuring highly specific and stable binding. alfa-chemistry.com

Versatility: Biotin can be attached to various molecules through different chemical methods, targeting specific functional groups like primary amines or sulfhydryls. wikipedia.org

Signal Amplification: The tetravalent nature of streptavidin allows it to bind to multiple biotinylated molecules, which can be exploited for signal amplification in detection assays. thermofisher.com

In proteomics, biotinylation is widely used for:

Protein Purification: Biotinylated proteins can be easily isolated from complex mixtures using streptavidin-coated beads or columns. alfa-chemistry.com

Immunoassays: Biotinylated antibodies are commonly used in techniques like ELISA and Western blotting to enhance detection sensitivity. creative-diagnostics.com

Proximity-Dependent Labeling (e.g., BioID): This technique uses a biotin ligase fused to a protein of interest to biotinylate nearby proteins, allowing for the identification of protein-protein interactions within a living cell. nih.govnih.gov

Genesis and Evolution of Caspase-Targeted Biotinylated Probes

The development of caspase-targeted biotinylated probes has been driven by the need for specific and sensitive tools to study the role of caspases in apoptosis. Early research focused on identifying the specific peptide sequences recognized and cleaved by different caspases. The discovery that caspase-3 preferentially cleaves the DEVD sequence was a major breakthrough. nih.gov

This knowledge led to the design of various synthetic peptides that could act as inhibitors or substrates for caspase-3. To enhance their utility in research, these peptides were then modified with various tags, including biotin.

The evolution of these probes has involved:

Peptide Sequence Optimization: Researchers have worked to create peptide sequences with even greater selectivity for specific caspases. For example, while Ac-DEVD-CHO can inhibit several caspases, other sequences have been developed for more targeted inhibition. nih.gov

Linker Technology: The development of different linker arms to attach biotin to the peptide has allowed for greater flexibility and optimization of the probes for various applications.

Affinity-Switchable Probes: More recent innovations include the development of "smart" probes that only become active and bind to streptavidin upon being cleaved by the target enzyme, minimizing background signals. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42N6O12S B10797069 Biotin-DEVD-CHO (trifluoroacetate salt)

Properties

Molecular Formula

C28H42N6O12S

Molecular Weight

686.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI Key

NOYOANDLKBWUGA-KSMLJOLJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Molecular Mechanisms and Interaction Dynamics of Biotin Devd Cho

Substrate Recognition Specificity of Caspase-3

Caspase-3, a cysteine-aspartic protease, plays a crucial role in the execution phase of apoptosis by cleaving a specific set of cellular proteins. The enzyme's proteolytic activity is directed by a stringent substrate recognition sequence. The primary determinant of this specificity is a four-amino-acid motif, Asp-Glu-Val-Asp (DEVD), located at the P4 to P1 positions of the substrate, with cleavage occurring after the P1 aspartate residue. nih.govbdbiosciences.com

While the DEVD sequence is considered the optimal recognition motif for caspase-3, the enzyme exhibits some promiscuity, cleaving other sequences, albeit with lower efficiency. nih.gov However, the DEVD motif remains the most prominent and is found in many key caspase-3 substrates, such as poly (ADP-ribose) polymerase (PARP). bdbiosciences.com The high specificity for the DEVD sequence is exploited in the design of inhibitors and probes, such as Biotin-DEVD-CHO, to ensure targeted activity towards caspase-3. bdbiosciences.comscbt.combiotium.com

Table 1: Caspase-3 Substrate Specificity

Position Preferred Amino Acid Role in Recognition
P4 Aspartic Acid (D) Initial binding and orientation
P3 Glutamic Acid (E) Contributes to binding affinity
P2 Valine (V) Hydrophobic interactions with the S2 subsite
P1 Aspartic Acid (D) Essential for catalysis; cleavage occurs after this residue

Principles of Protease Inhibition by Peptidyl Aldehydes

Peptidyl aldehydes represent a class of reversible covalent inhibitors that are particularly effective against cysteine proteases like caspases. acs.orgnih.gov The inhibitory mechanism of these compounds relies on the electrophilic nature of the aldehyde group.

The catalytic site of caspase-3 contains a critical cysteine residue (Cys-163) and a histidine residue (His-121) that form a catalytic dyad. proteopedia.org The cysteine thiol is the primary nucleophile in the catalytic mechanism. Peptidyl aldehydes, such as the CHO group in Biotin-DEVD-CHO, mimic the natural substrate and are drawn into the active site. Here, the aldehyde carbon is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine. acs.orgnih.gov This attack results in the formation of a covalent, yet reversible, hemithioacetal adduct. acs.org The formation of this adduct effectively blocks the active site, preventing the enzyme from processing its natural substrates. The reversibility of this interaction allows for the potential dissociation of the inhibitor, a characteristic that distinguishes it from irreversible inhibitors. nih.gov

Elucidation of Active Site Engagement by Biotin-DEVD-CHO

The Biotin-DEVD-CHO probe is a biotin-conjugated form of the well-characterized caspase-3 inhibitor, Ac-DEVD-CHO. medchemexpress.comcaymanchem.com Its engagement with the active site of caspase-3 is a multi-step process governed by both the peptide sequence and the reactive aldehyde.

Initially, the DEVD peptide portion of the molecule directs the inhibitor to the active site of caspase-3 through specific interactions with the enzyme's substrate-binding pockets (S1-S4). The P1 aspartate residue of the DEVD sequence fits into the S1 pocket, which has a high affinity for negatively charged residues. The subsequent residues (Val, Glu, Asp) occupy the S2, S3, and S4 pockets, respectively, further stabilizing the enzyme-inhibitor complex. proteopedia.org

Once positioned within the active site, the terminal aldehyde (CHO) group of the inhibitor is positioned in close proximity to the catalytic cysteine (Cys-163). This proximity facilitates the nucleophilic attack by the cysteine's thiol group on the aldehyde's carbonyl carbon, leading to the formation of the reversible hemithioacetal adduct. acs.org This covalent modification of the active site cysteine effectively inhibits the catalytic activity of caspase-3. The biotin (B1667282) moiety, being relatively small, generally does not interfere with this binding process. thermofisher.comaatbio.com

Table 2: Key Residues in Caspase-3 Active Site and their Interaction with DEVD-CHO

Caspase-3 Residue Role in Binding/Inhibition Interacting Moiety of DEVD-CHO
Cys-163 Catalytic nucleophile; forms covalent adduct Aldehyde (CHO)
His-121 General acid/base catalyst Aldehyde (CHO)
Arg-64, Gln-161 Stabilize P1 Aspartate Aspartate (P1)
Tyr-204, Trp-206, Phe-250 Form hydrophobic S2 pocket Valine (P2)

Structural Basis for Biotin-Streptavidin High-Affinity Interaction in Probe Design

The biotin component of Biotin-DEVD-CHO serves as a powerful affinity tag for the detection and isolation of the inhibitor-caspase complex. This is made possible by the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin. thermofisher.comsouthernbiotech.com This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. thermofisher.comnih.gov

Streptavidin is a tetrameric protein, with each subunit possessing a deep binding pocket for a single biotin molecule. thermofisher.com The high affinity is a result of a combination of factors:

Hydrogen Bonds: A network of hydrogen bonds forms between the biotin molecule and amino acid residues within the streptavidin binding pocket.

Hydrophobic Interactions: The bicyclic ring system of biotin fits snugly into a hydrophobic pocket in streptavidin.

Structural Complementarity: The shape of the biotin molecule is highly complementary to the shape of the binding pocket, leading to a large contact surface area.

Once the Biotin-DEVD-CHO probe has covalently bound to active caspase-3, the exposed biotin tag can be readily detected by streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. southernbiotech.com This allows for the sensitive and specific detection of active caspase-3 in various experimental settings. The stability of the biotin-streptavidin complex ensures that the signal is robust and long-lasting. thermofisher.comnih.gov

Table 3: Comparison of Biotin-Binding Proteins

Protein Source Molecular Weight (kDa) Biotin Binding Sites Isoelectric Point (pI) Glycosylation
Avidin (B1170675) Egg White ~66-69 4 ~10.5 Yes
Streptavidin Streptomyces avidinii ~53 (core) 4 ~5-6 No

Methodological Paradigms Employing Biotin Devd Cho in Cellular and Molecular Studies

Quantification and Monitoring of Caspase-3 Activity

The precise measurement of caspase-3 activity is a cornerstone of apoptosis research. While Biotin-DEVD-CHO is primarily recognized as an affinity label and inhibitor, its underlying DEVD sequence is central to many quantitative caspase-3 assays.

Spectrophotometric and Fluorometric Assay Systems

Spectrophotometric and fluorometric assays represent the most common methods for quantifying caspase-3 activity in cell lysates and purified systems. These assays typically employ a synthetic substrate consisting of the DEVD peptide sequence linked to a chromophore or a fluorophore. Upon cleavage by active caspase-3, the reporter molecule is released, resulting in a measurable change in absorbance or fluorescence.

While Biotin-DEVD-CHO itself is not the primary quantifiable substrate in these assays, it serves a crucial role as a specific inhibitor for control experiments. bdbiosciences.com By pre-incubating cell lysates with Biotin-DEVD-CHO, researchers can effectively block caspase-3 activity. Subsequent addition of a fluorogenic or chromogenic DEVD substrate will result in no or significantly reduced signal, thereby confirming that the measured activity is indeed attributable to caspase-3 and related DEVD-cleaving caspases. bdbiosciences.com

Commonly used substrates in these assays include Ac-DEVD-pNA (para-nitroaniline) for spectrophotometric detection and Ac-DEVD-AMC (7-amino-4-methylcoumarin) or Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin) for fluorometric detection. The change in signal over time is directly proportional to the caspase-3 activity in the sample.

Implementation in High-Content Screening Platforms

High-content screening (HCS) platforms enable the rapid and automated analysis of cellular events, including apoptosis, in a multi-well format. nih.gov These systems integrate automated microscopy with sophisticated image analysis to provide quantitative data on cell populations.

In the context of apoptosis, HCS assays often utilize cell-permeable, fluorogenic substrates that report on caspase-3 activation in living cells. A common strategy involves a DEVD peptide linked to a DNA-binding dye that is non-fluorescent until cleaved by active caspase-3. nih.gov Once liberated, the dye translocates to the nucleus, intercalates with DNA, and emits a bright fluorescent signal that can be imaged and quantified. nih.gov

Biotin-DEVD-CHO can be a valuable tool in the development and validation of such HCS assays. By acting as a specific inhibitor, it can be used to confirm that the fluorescent signal observed in the screen is a direct result of caspase-3 activity. This is particularly important to rule out off-target effects of screened compounds or other potential artifacts. Furthermore, the principles of affinity labeling with Biotin-DEVD-CHO can be adapted for HCS by using fluorescently tagged streptavidin to detect cells with active caspase-3.

Affinity-Based Proteomic Profiling of Active Caspase-3

A significant advantage of Biotin-DEVD-CHO is its utility in affinity-based proteomics to isolate and identify active caspase-3 and its interacting partners. The biotin (B1667282) tag serves as a high-affinity handle for capturing the inhibitor-bound enzyme complex using streptavidin-coated beads or surfaces.

Enrichment and Identification of Caspase-3-Bound Proteins

Biotin-DEVD-CHO has been effectively used for the affinity purification of active caspases from cell lysates. caymanchem.com The process involves incubating apoptotic cell extracts with Biotin-DEVD-CHO to allow for the covalent labeling of active caspase-3. The resulting biotin-labeled caspase-3, along with any stably associated proteins, is then selectively captured on a streptavidin-based affinity matrix. After stringent washing steps to remove non-specifically bound proteins, the enriched protein complexes are eluted and can be identified using techniques such as mass spectrometry. This approach has been successfully used to purify active caspase-3, -6, -7, and -8. caymanchem.com

Step Description Purpose
1. Induction of Apoptosis Treat cells with a known apoptotic stimulus.To activate caspases.
2. Cell Lysis Prepare cell extracts under non-denaturing conditions.To release cellular proteins while preserving protein complexes.
3. Incubation with Biotin-DEVD-CHO Add the biotinylated inhibitor to the cell lysate.To covalently label the active site of caspase-3 and other active DEVD-specific caspases.
4. Affinity Capture Incubate the lysate with streptavidin-coated beads.To specifically bind the biotin-labeled caspase-3 and its interacting proteins.
5. Washing Wash the beads with stringent buffers.To remove non-specifically bound proteins.
6. Elution Elute the bound proteins from the beads.To release the purified protein complexes for analysis.
7. Protein Identification Analyze the eluate by mass spectrometry.To identify the captured proteins, including caspase-3 and its potential interactors.

Mapping Dynamic Changes in Caspase-3 Interactomes

The protein-protein interactions involving caspase-3 are not static and can change dynamically during the progression of apoptosis. Understanding these changes is crucial for a complete picture of the apoptotic signaling network. Proximity-dependent biotin identification (BioID) is a powerful technique for mapping protein interactomes in living cells. nih.gov This method utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. When supplied with biotin, BirA biotinylates proteins in close proximity, which can then be captured and identified. nih.gov

While not a direct application of Biotin-DEVD-CHO, the principles of biotin-based affinity capture are central to BioID. Conceptually, a similar approach to mapping dynamic interactomes could involve time-course experiments where Biotin-DEVD-CHO is used to capture active caspase-3 and its interactors at different stages of apoptosis. By employing quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags), researchers could compare the protein composition of the captured complexes over time. This would reveal proteins that associate or dissociate with active caspase-3 as apoptosis proceeds, providing a dynamic map of the caspase-3 interactome.

Imaging Technologies for Spatiotemporal Analysis of Apoptosis

Visualizing the activation of caspase-3 within the cellular context provides invaluable spatiotemporal information about the apoptotic process. The biotin tag on Biotin-DEVD-CHO makes it an excellent tool for in situ detection of active caspase-3 through various imaging modalities.

This method relies on a two-step detection process. First, apoptotic cells or tissue sections are incubated with Biotin-DEVD-CHO, which selectively binds to and labels active caspase-3. caymanchem.com Following a washing step to remove the unbound inhibitor, the sample is incubated with a streptavidin molecule conjugated to a fluorescent dye (e.g., fluorescein, rhodamine, or a cyanine (B1664457) dye). The high affinity of the biotin-streptavidin interaction ensures a strong and specific signal at the sites of caspase-3 activation.

This affinity labeling technique can be readily applied to fluorescence microscopy to visualize the subcellular localization of active caspase-3. For instance, researchers can determine whether active caspase-3 is localized to specific organelles or distributed throughout the cytoplasm. A recent study developed a tumor-targeted fluorescent/photoacoustic probe, Bio-DEVD-HCy, which incorporates a biotin moiety for targeting and a DEVD sequence for caspase-3-responsive imaging. nih.gov This highlights the utility of biotin in delivering and anchoring probes for the in vivo imaging of apoptosis. nih.gov

The combination of Biotin-DEVD-CHO with fluorescently labeled streptavidin provides a versatile and robust method for the spatiotemporal analysis of apoptosis, enabling researchers to observe this fundamental biological process as it unfolds within individual cells and tissues.

Visualization of Active Caspase-3 in situ within Cellular Compartments

A significant application of Biotin-DEVD-CHO lies in its ability to facilitate the visualization of active caspase-3 directly within cells. caymanchem.com The underlying principle involves the covalent binding of the aldehyde group to the active site of caspase-3. This interaction effectively "tags" the active enzyme. The biotin moiety then serves as a high-affinity handle for detection using streptavidin conjugates. caymanchem.com These conjugates can be linked to fluorescent dyes or enzymes, enabling the localization of active caspase-3 within specific cellular compartments through techniques like immunofluorescence. caymanchem.com

This method allows researchers to observe the spatial distribution of caspase-3 activation during apoptosis. For instance, studies have utilized this approach to track the translocation of active caspase-3 from the cytoplasm to the nucleus, a critical step in the execution phase of apoptosis where it cleaves key nuclear substrates like PARP. The ability to visualize this process in situ provides valuable insights into the dynamic nature of apoptotic signaling.

Time-Lapse Studies of Apoptotic Events

The use of Biotin-DEVD-CHO, in conjunction with fluorescently labeled streptavidin, is amenable to time-lapse microscopy, enabling the real-time observation of apoptotic events. researchgate.netyoutube.com This dynamic approach allows researchers to monitor the kinetics of caspase-3 activation in individual cells and correlate it with morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. researchgate.net

By tracking the appearance and intensity of the fluorescent signal over time, investigators can determine the precise timing of caspase-3 activation in response to various apoptotic stimuli. researchgate.net This has been instrumental in dissecting the sequence of events in the apoptotic cascade and understanding how different signaling pathways converge on the activation of this executioner caspase. For example, time-lapse studies have revealed differences in the kinetics of apoptosis induction by various chemotherapeutic agents, suggesting the involvement of distinct signaling pathways. researchgate.net

Biochemical Characterization of Caspase-3 Enzyme Properties

Beyond cellular imaging, Biotin-DEVD-CHO is a valuable reagent for the detailed biochemical analysis of caspase-3. Its properties as a specific inhibitor are leveraged to probe the enzyme's kinetic parameters and to assess the efficacy and selectivity of other potential inhibitors.

Determination of Kinetic Parameters using Recombinant Caspase-3

In biochemical assays, Biotin-DEVD-CHO acts as a competitive inhibitor of caspase-3. biotium.com By measuring the rate of cleavage of a fluorogenic or chromogenic caspase-3 substrate in the presence of varying concentrations of Biotin-DEVD-CHO, researchers can determine key kinetic parameters of the enzyme. A crucial parameter that can be determined is the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. Ac-DEVD-CHO, a related compound, has been reported to have a Ki of less than 1 nM for Caspase-3. bdbiosciences.com

These studies typically employ purified, recombinant caspase-3 to ensure that the observed activity is specific to this enzyme. The data obtained from such experiments are essential for understanding the fundamental catalytic properties of caspase-3 and for developing quantitative models of its function.

Kinetic Parameters of Caspase-3 Substrates
Substratekcat (sec⁻¹)KM (µM)kcat/KM × 10⁶ (M⁻¹ sec⁻¹)
Ac-DEVD-AMCData Not Available10Data Not Available

This table presents the Michaelis constant (KM) for a commonly used caspase-3 substrate. bdbiosciences.com The KM value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an indicator of the enzyme's affinity for the substrate.

Investigation of Inhibitor Efficacy and Selectivity

Biotin-DEVD-CHO serves as a reference compound in the screening and characterization of novel caspase-3 inhibitors. nih.gov By comparing the inhibitory potency of new compounds to that of Biotin-DEVD-CHO, researchers can assess their relative efficacy. Such comparative studies are crucial in the development of therapeutic agents that target apoptosis.

Furthermore, the selectivity of new inhibitors can be evaluated by comparing their effects on caspase-3 with their effects on other caspases. nih.gov While the DEVD sequence is preferentially recognized by caspase-3, other caspases can also cleave it, albeit less efficiently. biotium.com Therefore, assays are often performed in parallel with a panel of different caspases to determine the specificity profile of a potential inhibitor. The use of Biotin-DEVD-CHO helps to establish a baseline for caspase-3 inhibition, against which the selectivity of other compounds can be judged.

Inhibitor Dissociation Constants (Kd) for Caspase-3
InhibitorKd (μM)
Z-DEVD-FMK2.6
Ac-DMPD-CMK1.62
Ac-DMLD-CMK1.48

This table displays the dissociation constants (Kd) for various caspase-3 inhibitors, providing a measure of their binding affinity to the enzyme. nih.gov Lower Kd values indicate stronger binding.

Comparative Analysis and Innovations in Caspase Probe Development

Distinguishing Features and Advantages over Non-Biotinylated Caspase Inhibitors

The primary distinguishing feature of Biotin-DEVD-CHO compared to its non-biotinylated counterparts, such as Ac-DEVD-CHO, is the inclusion of a biotin (B1667282) molecule. caymanchem.combiotium.combertin-bioreagent.com This small vitamin molecule provides a powerful advantage for detection and purification that non-biotinylated inhibitors lack.

The core of the molecule, the DEVD tetrapeptide sequence (Asp-Glu-Val-Asp), is designed to mimic the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate for caspase-3 and caspase-7. biotium.comraybiotech.com The aldehyde group (CHO) acts as a reversible covalent inhibitor, binding to the active site of these caspases. nih.gov While a non-biotinylated inhibitor like Ac-DEVD-CHO can effectively block caspase activity within a cell, its presence and binding to target enzymes are difficult to track directly. biotium.comnih.gov

The addition of the biotin tag overcomes this limitation. Biotin forms one of the strongest known non-covalent biological interactions with streptavidin and avidin (B1170675). scbt.combeilstein-journals.org This high-affinity interaction enables researchers to:

Affinity Purification: Isolate active caspase enzymes from cell lysates. By incubating cell extracts with Biotin-DEVD-CHO, the probe binds to active caspases. These probe-enzyme complexes can then be captured using streptavidin-conjugated beads, allowing for the separation and subsequent identification of the active caspases through methods like Western blotting. caymanchem.comnih.gov

Detection and Visualization: Visualize the location of active caspases within cells or tissues. After treating permeabilized cells with Biotin-DEVD-CHO, the bound probe can be detected using streptavidin conjugated to a fluorescent dye or an enzyme (like horseradish peroxidase), enabling analysis by immunofluorescence microscopy or flow cytometry. caymanchem.com

In essence, the biotin tag transforms a simple inhibitor into a versatile activity-based probe (ABP), providing a means to not only inhibit but also to identify, isolate, and quantify active caspases, an advantage not offered by non-biotinylated inhibitors. nih.govspringernature.com

Benchmarking Against Other Biotinylated Activity-Based Probes

Biotin-DEVD-CHO is one of several biotinylated probes available for studying caspase activity. Its effectiveness is best understood by comparing it to other probes with different peptide sequences and reactive groups. The choice of probe often depends on the specific research question, whether it requires broad-spectrum caspase detection or high selectivity for a particular caspase.

Recent innovations have focused on developing probes with greater selectivity. By analyzing various permutations of peptide sequences, researchers have identified unnatural amino acid sequences that can selectively target caspase-3 over caspase-7 and other caspases, a significant improvement over the canonical DEVD sequence. acs.org These next-generation probes, which can also be biotinylated, allow for a more precise dissection of specific caspase pathways. acs.org

Below is a comparative table of different biotinylated caspase probes:

Interactive Data Table: Comparison of Biotinylated Caspase Probes
Probe Peptide Sequence Reactive Group Specificity Key Application
Biotin-DEVD-CHO Asp-Glu-Val-Asp Aldehyde (CHO) Primarily Caspase-3/7; also binds Caspase-6/8 caymanchem.comacs.org Affinity labeling and purification of active DEVD-specific caspases. caymanchem.com
Biotin-VAD-FMK Val-Ala-Asp Fluoromethylketone (FMK) Pan-caspase (broad spectrum) scbt.comnih.gov General detection and isolation of most active caspases. nih.gov
CV3-Biotin Engineered Sequence Acyloxymethylketone (AOMK) Highly selective for Caspase-3 acs.org Selective detection of Caspase-3 activity to distinguish it from Caspase-7. acs.org

| Biotin-GSSG | N/A (Glutathione) | Disulfide | Targets Cysteine Residues | Probing for protein glutathionylation, a redox modification that can inhibit caspase activity. nih.gov |

This comparison highlights that while Biotin-DEVD-CHO is a valuable tool, the field is advancing toward probes with enhanced selectivity to untangle the complex and sometimes redundant roles of individual caspases. acs.orgbiorxiv.org

Synergistic Applications with Complementary Apoptosis Detection Reagents

A comprehensive understanding of apoptosis often requires a multi-faceted approach, as the process involves a cascade of molecular events. Biotin-DEVD-CHO is highly effective when used in conjunction with other apoptosis detection methods that measure different hallmarks of programmed cell death.

For instance, after using Biotin-DEVD-CHO to pull down active caspases, Western blotting with caspase-specific antibodies can confirm the identity of the captured enzymes (e.g., caspase-3, -7, or -8). nih.govmedchemexpress.com This combination of affinity capture followed by immunoblotting provides a robust method for identifying which specific caspases are active in a sample. nih.gov Furthermore, antibodies that specifically recognize the cleaved (active) forms of caspases can be used on total cell lysates to corroborate the findings from the probe pull-down. nih.govbdbiosciences.com

Biotin-DEVD-CHO can also be used in parallel with assays that detect events downstream of caspase activation. These include:

PARP Cleavage Analysis: Using antibodies that detect the 89 kDa cleaved fragment of PARP, a direct substrate of active caspase-3. raybiotech.com

TUNEL Assay: Detects DNA fragmentation, a later-stage event in apoptosis.

Annexin V Staining: Identifies the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis.

By combining the specific detection of active caspases afforded by Biotin-DEVD-CHO with methods that monitor other key apoptotic events, researchers can build a more complete temporal and mechanistic picture of the cell death process.

Design Principles for Enhanced Specificity and Sensitivity in Probe Chemistry

The design of effective activity-based probes like Biotin-DEVD-CHO is a cornerstone of modern chemical biology. The development of these tools is guided by principles aimed at maximizing their specificity for the target enzyme and the sensitivity of detection. An ABP generally consists of three key components: a recognition sequence, a reactive group (or "warhead"), and a reporter tag. acs.org

Recognition Sequence: This element, typically a peptide, directs the probe to the correct enzyme. For caspase probes, the specificity is largely determined by the 3-4 amino acids that fit into the active site cleft. While the DEVD sequence is a common starting point for caspase-3/7, achieving higher specificity requires moving beyond canonical sequences. acs.org Researchers now use peptide library screening and structural biology insights to design novel sequences that exploit subtle differences in the active sites of various caspases, leading to highly selective probes. acs.orgbiorxiv.org

Reactive Group (Warhead): This electrophilic group forms a covalent bond with a nucleophilic residue (typically a cysteine) in the enzyme's active site, trapping the enzyme in a stable complex. nih.gov The choice of warhead influences the probe's reactivity and whether the inhibition is reversible or irreversible. Aldehydes (CHO), as in Biotin-DEVD-CHO, are reversible inhibitors. In contrast, fluoromethylketones (FMK) and acyloxymethylketones (AOMK) form irreversible bonds, which can be advantageous for stable labeling. acs.orgnih.gov The chemistry of the warhead must be carefully tuned to ensure it reacts efficiently with the target caspase while minimizing off-target labeling of other proteases. biorxiv.orgnih.gov

Reporter Tag: This component enables detection and analysis. Biotin is an affinity tag, allowing for purification and indirect detection. beilstein-journals.org Alternatively, the tag can be a fluorophore, which allows for direct visualization by fluorescence microscopy or quantification by flow cytometry. springernature.comacs.org Quenched fluorescent probes (qABPs) represent a further innovation, where the probe only becomes fluorescent after it covalently binds to its target, significantly improving the signal-to-noise ratio. nih.gov

The continuous refinement of these three components—creating more selective peptide sequences, optimizing warhead chemistry, and developing brighter and more sensitive reporter systems—is driving the creation of next-generation caspase probes with unparalleled performance for studying apoptosis in complex biological systems. nih.govnih.gov

Key Research Discoveries and Mechanistic Insights Facilitated by Biotin Devd Cho

Advancements in Understanding Apoptosis Regulation Pathways

The specificity of Biotin-DEVD-CHO for caspase-3 and related proteases has been instrumental in mapping the complex signaling cascades that govern apoptosis. By inhibiting caspase-3, researchers can effectively halt the apoptotic process at a specific juncture, enabling the study of upstream and downstream events. This has been crucial in confirming the hierarchical activation of caspases, where initiator caspases like caspase-8 and caspase-9 activate executioner caspases such as caspase-3. acs.org

Studies using this inhibitor have helped to dissect the sequence of events during drug-induced apoptosis. For instance, research has shown that caspase-8 can be activated through interchain proteolysis without the need for receptor-triggered dimerization, a finding clarified by using specific caspase inhibitors to delineate the pathway. caymanchem.com By arresting the cascade at caspase-3, scientists can more clearly investigate the roles and activation states of upstream molecules, leading to a more refined model of apoptosis regulation.

Unraveling Caspase-3 Activation and Substrate Cleavage Dynamics in Various Cellular Contexts

A major advantage of Biotin-DEVD-CHO is its biotin (B1667282) tag, which facilitates the affinity purification of active caspase-3. caymanchem.comcpcscientific.com This feature allows researchers to isolate the enzyme from cell lysates and identify the specific proteins it cleaves during apoptosis. This proteomic approach has led to the identification of a wide array of caspase-3 substrates, revealing the diverse cellular structures and pathways that are dismantled during programmed cell death.

For example, this method has been used to show that cytoskeletal disruption can induce T-cell apoptosis through a mechanism mediated by caspase-3. caymanchem.com The ability to pull down the active enzyme has been a significant technological leap, providing a clearer picture of the cellular targets of caspase-3. This has been applied in various contexts, from human cancer cell lines to primary neuronal cultures, to understand the specific consequences of caspase-3 activation. caymanchem.com

The following table summarizes research applications of Biotin-DEVD-CHO in studying caspase-3 dynamics.

Research AreaMethodKey InsightReference
Enzyme Purification Affinity purification on streptavidin-agaroseIsolation of active caspase-3 (apopain) for further study. cpcscientific.com
Substrate Identification Affinity labeling and proteomicsIdentification of proteins cleaved by caspase-3 during apoptosis. caymanchem.com
Pathway Analysis Inhibition of caspase-3 in apoptotic cellsDelineation of the caspase activation hierarchy. acs.orgcaymanchem.com
Enzyme Detection Affinity labeling with streptavidin conjugatesVisualization of active caspase-3 in tissue samples and cells. caymanchem.com

Identification of Novel Caspase-3 Modulators and Regulatory Networks

Biotin-DEVD-CHO serves not only as an inhibitor but also as a molecular probe to discover new regulators of caspase-3 activity. Using affinity-based screening techniques, where the biotinylated inhibitor is used as "bait," scientists can identify novel proteins and small molecules that interact with and modulate caspase-3.

This approach has been crucial in uncovering the complex networks that fine-tune caspase activity. The discovery of proteins that either enhance or suppress caspase-3 function opens up new avenues for therapeutic intervention in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders. The high specificity of Biotin-DEVD-CHO for caspase-3 is vital in these screening assays to ensure that the identified interactors are relevant to caspase-3 biology.

Contributions to Exploring Non-Canonical Roles of Caspase-3 in Cellular Physiology

While best known as an executioner of apoptosis, caspase-3 is increasingly recognized for its roles in non-lethal cellular processes. nih.govfrontiersin.org The use of specific inhibitors like Biotin-DEVD-CHO has been essential in uncovering these non-canonical functions. By blocking caspase-3 activity in non-apoptotic settings, researchers can observe the functional consequences and infer the enzyme's role in processes such as cell differentiation, proliferation, and synaptic plasticity. nih.govfrontiersin.orgresearchgate.net

For instance, studies in the nervous system have revealed that caspase-3 is involved in processes like axonal guidance and synaptic plasticity. nih.govresearchgate.net Inhibiting caspase-3 in cultured neurons has been shown to block certain forms of neurite outgrowth, indicating a non-apoptotic role for the enzyme in neuronal development. nih.gov Similarly, low levels of caspase-3 activity have been implicated in the differentiation of certain cell types, a role that is being actively explored with the help of specific inhibitors. These findings are reshaping our understanding of caspases as versatile enzymes with functions extending far beyond programmed cell death. frontiersin.org

Future Trajectories and Advanced Research Frontiers for Biotin Devd Cho Applications

Application in Complex Ex Vivo and Organoid Models

The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models, such as organoids and ex vivo tissue cultures, represents a significant leap forward in biomedical research. nih.gov These models better recapitulate the complex cellular interactions and microenvironments of native tissues, offering a more accurate platform for studying disease and therapeutic responses. nih.govnih.gov

Biotin-DEVD-CHO is poised to play a crucial role in dissecting the dynamics of apoptosis within these sophisticated systems. For instance, in organotypic cerebellar slices from postnatal mice, researchers have successfully used FRET-based molecular probes to dynamically monitor caspase-3 activation, demonstrating the feasibility of tracking apoptosis in complex ex vivo models. nih.gov Biotin-DEVD-CHO can be similarly applied to label and identify specific cells undergoing apoptosis within an organoid or tissue slice. This allows for the spatial and temporal mapping of cell death in response to various stimuli, such as drug treatment or genetic manipulation. caymanchem.com

The application of such probes in patient-derived organoids (PDOs), particularly in the context of cancer research, holds immense promise. By treating cancer organoids with chemotherapeutic agents and subsequently using Biotin-DEVD-CHO, researchers can assess the induction of apoptosis and predict treatment efficacy on a personalized level. numberanalytics.comwikipedia.org

Table 1: Potential Applications of Biotin-DEVD-CHO in Advanced Models

Model System Research Application Potential Insights
Cancer Organoids Screening of anti-cancer drug efficacy Identification of effective therapeutic agents that induce apoptosis in patient-derived tumors. numberanalytics.comwikipedia.org
Neurological Organoids Modeling neurodegenerative diseases Elucidation of the role of caspase activation in neuronal cell death in conditions like Alzheimer's or Parkinson's disease. nih.govnih.gov
Ex Vivo Tissue Slices Studying tissue injury and repair Mapping the extent and location of apoptotic cells following ischemic injury or toxic insult.

| Immune Cell Co-cultures | Investigating immunotherapy mechanisms | Determining how immune cells, such as cytotoxic T lymphocytes, induce apoptosis in target cancer cells. mdpi.com |

Integration with Advanced Omics Methodologies

The power of Biotin-DEVD-CHO is significantly amplified when coupled with advanced "omics" technologies, particularly activity-based proteomics and chemo-proteomics. These approaches move beyond static measurements of protein levels to provide a dynamic snapshot of protein function and interaction.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes active site-directed probes to profile the activity of entire enzyme families in complex proteomes. springernature.comuniversiteitleiden.nl Biotin-DEVD-CHO serves as a classic example of an activity-based probe (ABP) for caspases. After labeling active caspases in a cell lysate or even in living cells, the biotin (B1667282) tag facilitates the enrichment of these probe-bound enzymes using streptavidin affinity purification. lifetein.com.cnnih.gov Subsequent analysis by mass spectrometry allows for the identification and quantification of the active caspases. nih.govmdpi.com This approach has been instrumental in understanding the activation of specific caspases during apoptosis. caymanchem.com

Chemo-proteomics expands on this by using small molecule probes to map the protein interaction landscape of a particular compound. nih.gov In the context of Biotin-DEVD-CHO, this could involve identifying not just the target caspases but also potential off-target interactions or associated proteins within the apoptotic machinery. This can provide a more comprehensive understanding of the probe's cellular effects and the broader protein network involved in apoptosis. nih.govnih.gov

The integration of these methodologies allows researchers to move from simply detecting apoptosis to understanding the intricate signaling networks that regulate it.

Engineering of Next-Generation Biotinylated Probes

While Biotin-DEVD-CHO is a foundational tool, the field is continuously evolving, with a focus on engineering next-generation probes with enhanced capabilities. Research in this area is centered on modifying both the linker and the recognition sequence to improve properties like cell permeability, selectivity, and functionality. qyaobio.combiosynth.comnih.gov

Linker Modifications: The spacer arm connecting the biotin moiety to the peptide recognition sequence is critical for minimizing steric hindrance and ensuring efficient binding to both the target enzyme and streptavidin. qyaobio.combiosynth.com Future iterations of biotinylated probes may incorporate linkers with different properties, such as:

Cleavable Linkers: Incorporating a photocleavable or chemically cleavable linker would allow for the release of the captured proteins from streptavidin beads under mild conditions, improving recovery for downstream analysis. nih.gov

PEG Linkers: The inclusion of polyethylene (B3416737) glycol (PEG) linkers can enhance the solubility and bioavailability of the probe. nih.govqyaobio.com

"Clickable" Linkers: The use of bio-orthogonal "click chemistry" handles, such as azides or alkynes, allows for a two-step labeling approach. A cell-permeable probe with a small chemical handle can be introduced into living cells, followed by the addition of a biotin tag via a click reaction after cell lysis. nih.govidtdna.com This strategy overcomes the often-poor cell permeability of bulky biotinylated probes. universiteitleiden.nl

Modified Recognition Sequences: The DEVD sequence provides good selectivity for caspase-3 and -7. However, to dissect the roles of other caspases, probes with different peptide sequences are necessary. For example, sequences like IETD are preferred for caspase-8, and LEHD for caspase-9. nih.gov Furthermore, the development of probes with non-natural amino acids or modified peptide backbones could lead to enhanced specificity and resistance to cleavage by other proteases, resulting in more precise targeting of individual caspases. nih.govnih.gov

Elucidation of Pathophysiological Mechanisms Using Probe-Based Approaches

Probe-based approaches, utilizing compounds like Biotin-DEVD-CHO, are instrumental in unraveling the mechanisms of diseases where apoptosis plays a central role. By enabling the specific detection and isolation of cells undergoing apoptosis, these probes help to connect molecular events with disease pathology. numberanalytics.comuhkt.cz

In cancer, for example, understanding how tumors evade apoptosis is critical for developing effective therapies. numberanalytics.comresearchgate.net Biotin-DEVD-CHO can be used to assess the apoptotic response of cancer cells to novel drug candidates, helping to identify compounds that successfully reactivate programmed cell death pathways. uhkt.czthermofisher.com

In neurodegenerative diseases, inappropriate apoptosis of neurons is a key pathological feature. Probes targeting active caspases can help to identify the specific neuronal populations affected and to screen for neuroprotective compounds that can inhibit this process. nih.gov Similarly, in inflammatory and autoimmune diseases, understanding the regulation of apoptosis in immune cells is crucial for developing targeted therapies.

Table 2: Pathophysiological Insights from Probe-Based Apoptosis Studies

Disease Area Application of Probe Key Mechanistic Questions Addressed
Oncology Assessing apoptosis in tumor models How do cancer cells resist apoptosis? Which drugs can effectively induce apoptosis in tumors? numberanalytics.comthermofisher.com
Neurodegeneration Detecting neuronal apoptosis What is the role of caspase activation in neuronal loss? Can we find drugs that block this process? nih.gov
Infectious Diseases Studying host cell response to pathogens How do viruses or bacteria manipulate host cell apoptosis?

| Autoimmune Disorders | Analyzing apoptosis in immune cells | Is there defective apoptosis of autoreactive immune cells? nih.gov |

Development of Novel Methodologies for Enhanced Detection and Quantification

The utility of Biotin-DEVD-CHO is intrinsically linked to the methods available for its detection and quantification. Continuous innovation in analytical techniques is expanding the possibilities for apoptosis research.

Fluorescence-based methods are widely used, where the biotin tag is recognized by a streptavidin molecule conjugated to a fluorophore. nih.govmdpi.com This allows for visualization of apoptotic cells by microscopy or quantification by flow cytometry. biotium.combiotium.com Novel fluorescent probes with "turn-on" capabilities, where fluorescence is only emitted upon cleavage by an active caspase, offer improved signal-to-noise ratios. nih.gov

Electrochemical biosensors represent another promising frontier. acs.orgmdpi.com These sensors can be functionalized with the DEVD peptide. Upon cleavage by active caspases in a sample, a detectable electrochemical signal is generated. Such platforms offer the potential for highly sensitive, rapid, and label-free detection of caspase activity, with some methods reporting detection limits in the femtomolar range. acs.org

Furthermore, the development of PET (Positron Emission Tomography) tracers based on caspase inhibitors allows for the non-invasive imaging of apoptosis in vivo. nih.govuantwerpen.be While these probes are often labeled with radioisotopes rather than biotin for imaging purposes, the underlying principle of targeting active caspases is the same. These advanced imaging techniques could one day allow for the real-time monitoring of treatment response in patients by visualizing apoptosis in tumors. nih.gov

Q & A

Q. What is the biochemical role of Biotin-DEVD-CHO in apoptosis studies?

Biotin-DEVD-CHO is a caspase-3/7 inhibitor that competitively binds to the active site of these proteases via the DEVD peptide motif. The biotin tag enables streptavidin-based detection or pull-down assays to study caspase activation dynamics in apoptotic pathways . Methodologically, validate its specificity using caspase-deficient cell lines or competitive assays with non-biotinylated DEVD-CHO controls.

Q. How does the trifluoroacetate (TFA) counterion affect experimental outcomes?

TFA is a common counterion in peptide synthesis, but residual TFA can alter pH or interfere with downstream assays (e.g., NMR, mass spectrometry). To mitigate this, dialyze the compound against a neutral buffer (e.g., PBS) or use anion-exchange chromatography to remove excess TFA ions .

Q. What are the recommended storage conditions for Biotin-DEVD-CHO (TFA salt)?

Store lyophilized powder at –20°C in airtight, desiccated containers. For working solutions, prepare fresh in ultrapure water (up to 20 mg/mL solubility) and avoid freeze-thaw cycles to prevent aggregation or hydrolysis .

Advanced Research Questions

Q. How can researchers optimize Biotin-DEVD-CHO concentration in time-resolved caspase activity assays?

Perform dose-response curves using apoptotic stimuli (e.g., staurosporine) and measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC). Use nonlinear regression to calculate IC₅₀ values. Note that excess Biotin-DEVD-CHO may sequester streptavidin conjugates, requiring titration of both components .

Q. What strategies resolve discrepancies in caspase inhibition data across cell lines?

Variability may arise from differences in caspase expression, off-target protease activity, or TFA-induced cytotoxicity. Cross-validate using:

  • Western blotting for cleaved caspase-3/6.
  • Caspase-Glo® luminescent assays.
  • Knockdown/knockout models to confirm target specificity .

Q. How to address interference from the biotin tag in proteomic workflows?

The biotin moiety can bind endogenous biotinylated proteins, causing false positives in pull-down assays. Pre-clear lysates with streptavidin beads or use a cleavable biotin tag (e.g., acid-labile linker). For mass spectrometry, employ high-stringency washes (e.g., 0.1% SDS) to reduce nonspecific binding .

Methodological Considerations

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC-MS : Monitor degradation products (e.g., free biotin or DEVD-CHO fragments).
  • NMR : Detect residual TFA (δ ~–75 ppm in ¹⁹F NMR) or confirm structural integrity .
  • Amino Acid Analysis (AAA) : Quantify peptide content, as TFA salts may reduce apparent purity in UV-based assays .

Q. How to design controls for in vivo studies using Biotin-DEVD-CHO?

Include:

  • Biotin-only controls to distinguish caspase inhibition from streptavidin-biotin interactions.
  • Scrambled peptide controls (e.g., Biotin-DEVG-CHO) to confirm sequence specificity.
  • Vehicle controls with equivalent TFA concentration to isolate counterion effects .

Troubleshooting Data Contradictions

Q. Why does Biotin-DEVD-CHO show reduced efficacy in 3D cell cultures compared to 2D models?

Penetration barriers in 3D systems may limit inhibitor access. Validate by:

  • Imaging biotin distribution via fluorescent streptavidin probes.
  • Comparing efficacy with smaller caspase inhibitors (e.g., Z-DEVD-FMK).
  • Adjusting treatment duration or using hydrogel-embedded delivery systems .

Q. How to reconcile conflicting results between enzymatic assays and cellular viability readouts?

Caspase inhibition may not fully rescue viability if apoptosis is downstream of mitochondrial permeabilization. Combine with Bcl-2 overexpression or measure alternative death markers (e.g., Annexin V, LDH release). Ensure TFA concentrations are non-cytotoxic (<1 mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.